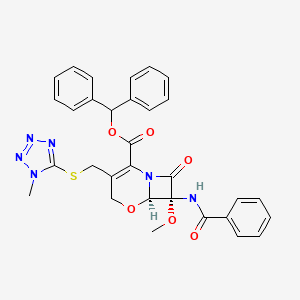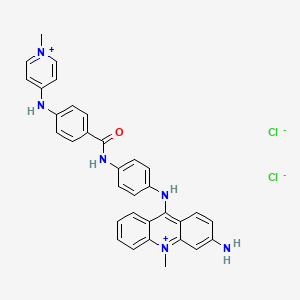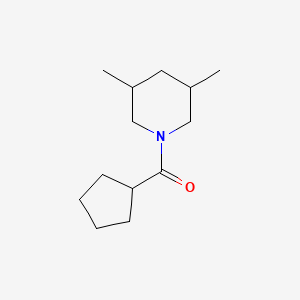
Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by its cyclopentyl group attached to a 3,5-dimethylpiperidin-1-yl moiety, which is further linked to a methanone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone typically involves the reaction of cyclopentyl bromide with 3,5-dimethylpiperidine in the presence of a strong base such as potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. This involves the use of automated systems to control reaction conditions precisely, ensuring consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone has several scientific research applications across various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: It is used in the manufacturing of specialty chemicals and materials.
Wirkmechanismus
Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone can be compared with other similar compounds such as Cyclopentyl-(2,6-dimethylpiperidin-1-yl)methanone and Cyclopentyl-(3,4-dimethylpiperidin-1-yl)methanone. These compounds differ in the position of the methyl groups on the piperidine ring, which can influence their chemical reactivity and biological activity. This compound is unique in its specific substitution pattern, which may confer distinct properties and applications.
Vergleich Mit ähnlichen Verbindungen
Cyclopentyl-(2,6-dimethylpiperidin-1-yl)methanone
Cyclopentyl-(3,4-dimethylpiperidin-1-yl)methanone
Cyclopentyl-(2,5-dimethylpiperidin-1-yl)methanone
This comprehensive overview provides a detailed understanding of Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
574008-98-3 |
|---|---|
Molekularformel |
C13H23NO |
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H23NO/c1-10-7-11(2)9-14(8-10)13(15)12-5-3-4-6-12/h10-12H,3-9H2,1-2H3 |
InChI-Schlüssel |
HLQTYIFQYLZFEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CN(C1)C(=O)C2CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 2-cyano-4-heptylphenyl ester](/img/structure/B15346614.png)
![3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B15346619.png)
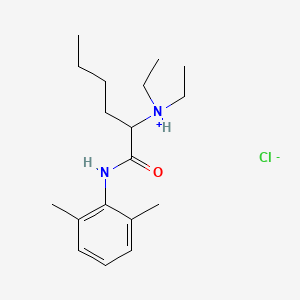

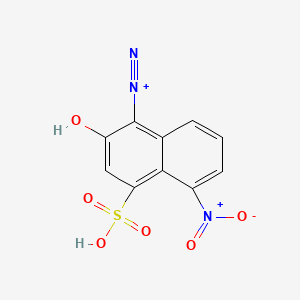
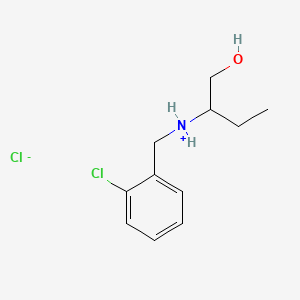
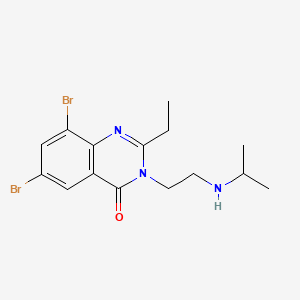
![Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B15346672.png)
